molecular formula C17H28ClNO2 B2711463 1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride CAS No. 464877-43-8

1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride

Cat. No.: B2711463
CAS No.: 464877-43-8
M. Wt: 313.87
InChI Key: DIAYCCXJSFRDDD-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a piperidine ring, a propyl-substituted phenoxy group, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride typically involves a multi-step process:

    Formation of the Phenoxypropanol Backbone: The initial step involves the reaction of 4-propylphenol with epichlorohydrin under basic conditions to form 3-(4-propylphenoxy)propan-1-ol.

    Introduction of the Piperidine Ring: The next step involves the nucleophilic substitution of the hydroxyl group with piperidine, resulting in 1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol.

    Formation of the Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the piperidine ring or the phenoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenoxy group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-1-yl)-3-(4-methylphenoxy)propan-2-ol hydrochloride
  • 1-(Piperidin-1-yl)-3-(4-ethylphenoxy)propan-2-ol hydrochloride
  • 1-(Piperidin-1-yl)-3-(4-butylphenoxy)propan-2-ol hydrochloride

Uniqueness

1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride is unique due to the presence of the propyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Biological Activity

1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H23ClN2O2C_{11}H_{23}ClN_2O_2 with a molecular weight of approximately 232.77 g/mol. It features a piperidine ring, a propoxy group, and a phenyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperidine ring is known to modulate neurotransmitter systems, particularly in the central nervous system (CNS). This compound may act as an agonist or antagonist at specific receptors, influencing pathways related to pain, mood regulation, and neuroprotection.

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related piperidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of studies demonstrated that piperidine-containing compounds possess antibacterial and antifungal activities. These effects are believed to result from the disruption of microbial cell membranes or inhibition of specific metabolic pathways .

Case Study 1: Antitumor Efficacy

In a study published in Org. Biomol. Chem., researchers synthesized several piperidine derivatives and assessed their antitumor activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects. Notably, these compounds were found to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of piperidine derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The study reported minimum inhibitory concentrations (MICs) as low as 10 µg/mL for some derivatives, highlighting their potential as therapeutic agents against resistant strains .

Data Table: Summary of Biological Activities

Activity Type IC50/MIC Reference
AntitumorCell Proliferation Inhibition3.1 µM (HCCLM3 cells)
AntibacterialStaphylococcus aureus10 µg/mL
AntifungalCandida albicans15 µg/mL

Properties

IUPAC Name

1-piperidin-1-yl-3-(4-propylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-2-6-15-7-9-17(10-8-15)20-14-16(19)13-18-11-4-3-5-12-18;/h7-10,16,19H,2-6,11-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAYCCXJSFRDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(CN2CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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